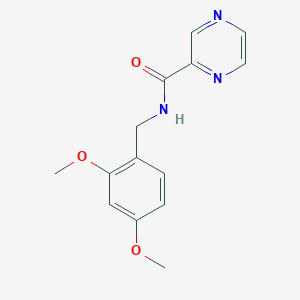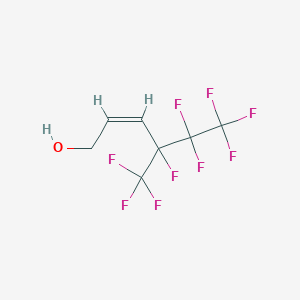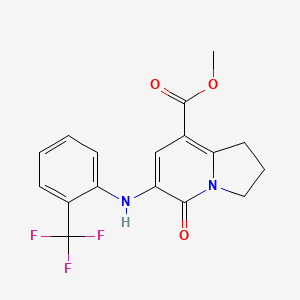
Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a trifluoromethyl group, which is known for its ability to enhance the biological activity and stability of molecules.
Vorbereitungsmethoden
The synthesis of Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving an appropriate precursor such as a pyrrole derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Amidation Reaction: The amino group is introduced through an amidation reaction, often using an amine derivative.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, potentially inhibiting their activity. The indolizine core may interact with nucleic acids or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate can be compared with similar compounds such as:
Methyl 5-oxo-6-(2-fluorophenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate: This compound features a fluorine atom instead of a trifluoromethyl group, which may result in different biological activity and stability.
Methyl 5-oxo-6-(2-chlorophenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate: The presence of a chlorine atom can alter the compound’s reactivity and interaction with molecular targets.
Methyl 5-oxo-6-(2-bromophenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate: The bromine atom may enhance the compound’s ability to participate in specific chemical reactions, such as halogenation or cross-coupling reactions.
Eigenschaften
CAS-Nummer |
612065-22-2 |
|---|---|
Molekularformel |
C17H15F3N2O3 |
Molekulargewicht |
352.31 g/mol |
IUPAC-Name |
methyl 5-oxo-6-[2-(trifluoromethyl)anilino]-2,3-dihydro-1H-indolizine-8-carboxylate |
InChI |
InChI=1S/C17H15F3N2O3/c1-25-16(24)10-9-13(15(23)22-8-4-7-14(10)22)21-12-6-3-2-5-11(12)17(18,19)20/h2-3,5-6,9,21H,4,7-8H2,1H3 |
InChI-Schlüssel |
MIFMWUNCTLJPBD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2CCCN2C(=O)C(=C1)NC3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[2-[3-(dimethylsulfamoyl)anilino]-6H-1,3,4-thiadiazin-5-yl]phenyl]acetamide](/img/structure/B13115837.png)
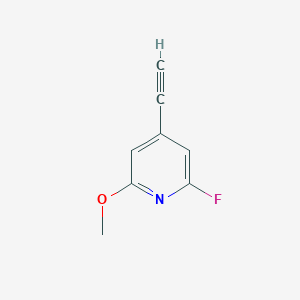
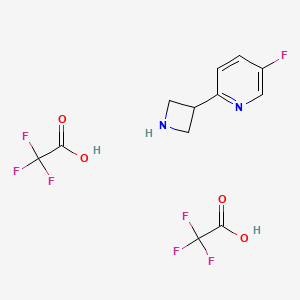
![(11R,12R,13R,15R)-6-amino-13-(hydroxymethyl)-14-oxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-11,12-diol](/img/structure/B13115868.png)
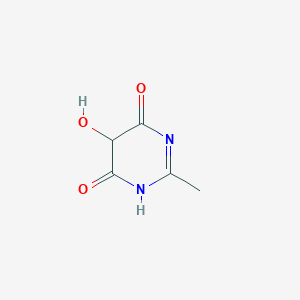




![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)thiourea](/img/structure/B13115895.png)


